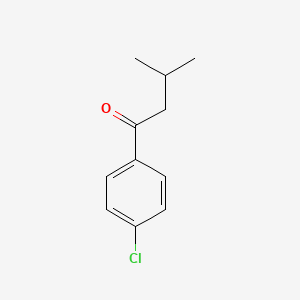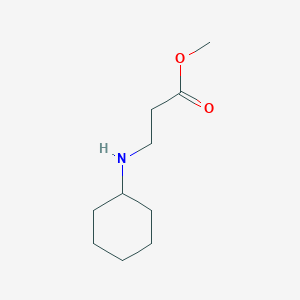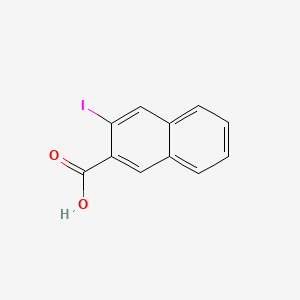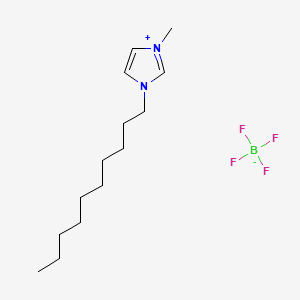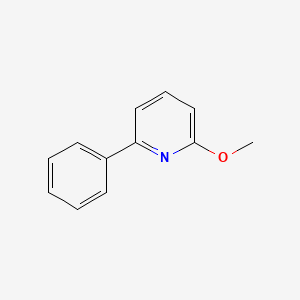
4,6-Dimethoxyindoline-2,3-dione
Vue d'ensemble
Description
4,6-Dimethoxyindoline-2,3-dione (CAS# 21544-81-0) is a research chemical . It is also known by other names such as 4,6-Dimethoxyisatin, 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione, and 4,6-dimethoxy-1H-indole-2,3-dione .
Molecular Structure Analysis
The molecular structure of this compound consists of a five-membered nitrogenous ring fused with a benzene ring . The compound has a molecular weight of 207.18 g/mol . The InChI code for the compound is 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 207.18 g/mol, a molecular formula of C10H9NO4, and an InChI code of 1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) . Other properties such as XLogP3-AA, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, Topological Polar Surface Area, Heavy Atom Count, Formal Charge, Complexity, Isotope Atom Count, Defined Atom Stereocenter Count, and Undefined Atom Stereocenter Count can also be found .
Applications De Recherche Scientifique
Corrosion Inhibition
4,6-Dimethoxyindoline-2,3-dione derivatives have been studied for their potential in corrosion inhibition. In one study, spirocyclopropane derivatives, including 1-benzoyl-2-(3,4-dimethoxyphenyl)-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione, were evaluated for their effectiveness in protecting mild steel in acidic solutions. These compounds demonstrated significant corrosion inhibition properties, attributed to the adsorption of inhibitors onto the steel surface, a process involving both physical and chemical interactions (Chafiq et al., 2020).
Synthetic Chemistry
In synthetic chemistry, this compound derivatives have been used as latent electrophiles in indium-catalyzed SNAr reactions. These derivatives, known as DiMeOINs, are accessible from commercially available indoles and have been employed to synthesize substituted indoles. This method highlights the utility of DiMeOINs as stable, easy-to-handle reagents for creating complex organic structures (Hirao et al., 2020).
Solid-State Chemistry
The solid-state properties of this compound derivatives have been explored, particularly in the context of tautomerism. For instance, the structure of 2-carboxyindan-1,3-dione was investigated using quantum-chemical calculations and solid-state NMR and IR spectroscopy. This research provides insights into the molecular structure and behavior of such compounds in the solid state, particularly focusing on tautomerism and intramolecular proton transfer (Enchev et al., 2011).
Crystal Engineering
The field of crystal engineering has also benefited from studies on this compound derivatives. Research on the hydrogen-bond association of cyclo[(2-methylamino-4,7-dimethoxyindan-2-carboxylic acid)(2-amino-4,7-dimethoxyindan-2-carboxylic acid)] revealed different hydrogen-bonding networks in polymorphic crystalline forms, contributing to the understanding of molecular interactions in crystal structures (Weatherhead-Kloster et al., 2005).
Pharmaceutical Applications
In the pharmaceutical domain, derivatives of this compound, such as 2-(2-(3,4-dimethoxyphenyl)ethyl)isoindoline-1,3-dione, have been synthesized and evaluated as AChE inhibitors, highlighting their potential in treating conditions like Alzheimer’s disease. This research underlines the importance of dioxoisoindolines in drug development (Andrade-Jorge et al., 2018).
Analyse Biochimique
Biochemical Properties
4,6-Dimethoxyindoline-2,3-dione plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter the biochemical pathways within cells. For instance, it has been observed to interact with oxidoreductases, affecting the redox state of cells. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to affect the expression of genes involved in oxidative stress response, leading to changes in cellular metabolism. Additionally, it can alter cell signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and survival .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, the compound can inhibit the activity of certain kinases, which play a role in cell signaling. This inhibition can result in changes in gene expression and cellular responses. The binding interactions of this compound with biomolecules are essential for its biochemical activity and therapeutic potential .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Studies have identified threshold effects, where the compound’s efficacy plateaus or decreases with increasing dosage. Understanding the dosage effects is crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to oxidative stress, energy production, and detoxification. These interactions are vital for understanding the compound’s role in cellular metabolism and its potential therapeutic benefits .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells are influenced by its interactions with transporters and binding proteins, which affect its activity and function .
Subcellular Localization
This compound is localized to specific subcellular compartments, where it exerts its biochemical effects. The compound may be directed to particular organelles through targeting signals or post-translational modifications. Its subcellular localization is essential for its activity and function, as it allows the compound to interact with specific biomolecules and participate in cellular processes .
Propriétés
IUPAC Name |
4,6-dimethoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c1-14-5-3-6-8(7(4-5)15-2)9(12)10(13)11-6/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMGTYWNHVETJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468533 | |
| Record name | 4,6-Dimethoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21544-81-0 | |
| Record name | 4,6-Dimethoxyindoline-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30468533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-dimethoxy-2,3-dihydro-1H-indole-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




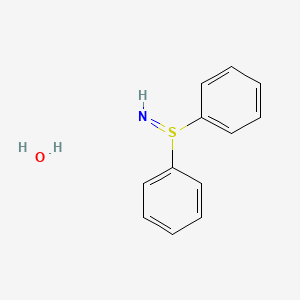

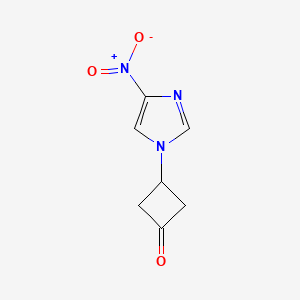
![Octahydrocyclopenta[b]pyrrole-2-carboxylic acid hydrochloride](/img/structure/B1354194.png)
